molecular formula C11H20O4 B3104288 7-(tert-Butoxy)-7-oxoheptanoic acid CAS No. 1469894-57-2

7-(tert-Butoxy)-7-oxoheptanoic acid

Cat. No.: B3104288
CAS No.: 1469894-57-2
M. Wt: 216.27 g/mol
InChI Key: QUTDCEYUFAPSIR-UHFFFAOYSA-N
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Description

7-(tert-Butoxy)-7-oxoheptanoic acid is an organic compound characterized by the presence of a tert-butoxy group and a ketone functional group on a heptanoic acid backbone

Scientific Research Applications

7-(tert-Butoxy)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

7-(tert-Butoxy)-7-oxoheptanoic acid is a type of heterobifunctional, PEGylated crosslinker . It is primarily used in the field of chemical biology and medicinal chemistry . The compound’s primary targets are biomolecules and small molecules . It is used for bioconjugation or as a building block for the synthesis of these molecules .

Mode of Action

The compound interacts with its targets through a process known as bioconjugation . This involves the formation of a stable covalent bond between two biomolecules, or between a biomolecule and a small molecule . The compound features a carboxyl group at one end and a t-butyl protected carboxylic acid at the other . This allows it to exhibit both hydrophobic and hydrophilic properties, enabling it to interact with a wide range of molecules .

Biochemical Pathways

The compound is involved in the synthesis of small molecules, conjugates of small molecules, and biomolecules . It is also used in the creation of proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . The compound’s action can affect various biochemical pathways, depending on the specific molecules it is conjugated with .

Pharmacokinetics

Itshydrophobic and hydrophilic properties suggest that it may have a significant impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the molecules it is conjugated with .

Result of Action

The primary result of the compound’s action is the formation of stable covalent bonds between biomolecules or between a biomolecule and a small molecule . This can lead to the creation of new molecules with unique properties, or the modification of existing molecules to alter their function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophobic and hydrophilic properties allow it to interact with a wide range of molecules in different environments . The specific effects of environmental factors on the compound’s action, efficacy, and stability would depend on the specific context of its use .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Compounds with a tert-butoxy group can pose certain hazards, such as being sensitive to heat, light, and certain chemicals .

Future Directions

The future directions in the study of compounds with a tert-butoxy group could involve exploring their use in various applications, such as in the development of new materials or in the field of medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butoxy)-7-oxoheptanoic acid can be achieved through several methods. One common approach involves the esterification of heptanoic acid with tert-butyl alcohol in the presence of an acid catalyst, followed by oxidation to introduce the ketone functionality. Another method includes the use of tert-butyl esters, which can be converted into the desired compound via transesterification and subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and oxidation processes. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butoxy)-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid
  • Potassium tert-butoxide
  • Sodium tert-butoxide

Uniqueness

7-(tert-Butoxy)-7-oxoheptanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-11(2,3)15-10(14)8-6-4-5-7-9(12)13/h4-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTDCEYUFAPSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469894-57-2
Record name 7-(tert-Butoxy)-7-oxoheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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